molecular formula C5H11NO2 B6148305 3-methoxy-N-methylpropanamide CAS No. 38188-92-0

3-methoxy-N-methylpropanamide

Cat. No. B6148305
CAS RN: 38188-92-0
M. Wt: 117.1
InChI Key:
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Description

3-methoxy-N-methylpropanamide, also known as 3-MMP, is a synthetic organic molecule that has a variety of applications in the field of scientific research. It is a small molecule that has been used in a wide range of studies, including those related to drug design, cellular metabolism and biochemistry. 3-MMP is also known to have a variety of biochemical and physiological effects, which can be utilized in a wide range of laboratory experiments.

Scientific Research Applications

3-methoxy-N-methylpropanamide has a variety of applications in the field of scientific research. It has been used in a wide range of studies, including those related to drug design, cellular metabolism and biochemistry. It has also been used in studies related to the development of new catalysts, the design of new drugs, the study of enzyme inhibitors, and the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methylpropanamide is not fully understood. However, it is believed to act as a reversible inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal nerve and muscle function. By inhibiting the activity of this enzyme, 3-methoxy-N-methylpropanamide can affect the levels of acetylcholine in the body and thus have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-methylpropanamide are not fully understood. However, it is believed to have a variety of effects, including the inhibition of acetylcholinesterase, the stimulation of intracellular calcium release, the inhibition of mitochondrial respiration, and the inhibition of mitochondrial electron transport. It is also believed to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-methoxy-N-methylpropanamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 3-methoxy-N-methylpropanamide is that it is a small molecule, which makes it easier to work with in the laboratory. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, it is important to note that 3-methoxy-N-methylpropanamide is a reversible inhibitor of acetylcholinesterase, which means that its effects may not be long-lasting. Additionally, it is not always easy to control the concentration of 3-methoxy-N-methylpropanamide in the laboratory, which can limit its effectiveness in some experiments.

Future Directions

The potential future directions for 3-methoxy-N-methylpropanamide research are numerous. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to develop new methods of synthesis and to optimize the concentration of 3-methoxy-N-methylpropanamide in laboratory experiments. Additionally, further research could be conducted to explore the potential applications of 3-methoxy-N-methylpropanamide in drug design and development. Finally, further research could be conducted to explore the potential therapeutic applications of 3-methoxy-N-methylpropanamide, such as its potential use as an anti-inflammatory or anti-oxidant agent.

Synthesis Methods

3-methoxy-N-methylpropanamide is a small organic molecule that can be synthesized in a variety of ways. One of the most commonly used methods for its synthesis is a reaction between 3-methyl-2-butanone and ammonia in the presence of an acid catalyst. This reaction produces 3-methoxy-N-methylpropanamide as the primary product. Other synthesis methods include the reaction between 3-methyl-2-butanone and acetic anhydride in the presence of an acid catalyst, and the reaction between 3-methyl-2-butanone and ethylenediamine in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-N-methylpropanamide involves the reaction of N-methylpropanamide with methoxyacetic acid in the presence of a suitable catalyst.", "Starting Materials": [ "N-methylpropanamide", "Methoxyacetic acid", "Catalyst" ], "Reaction": [ "Add N-methylpropanamide to a reaction vessel", "Add methoxyacetic acid to the reaction vessel", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

38188-92-0

Product Name

3-methoxy-N-methylpropanamide

Molecular Formula

C5H11NO2

Molecular Weight

117.1

Purity

0

Origin of Product

United States

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